4-(4-Methoxypiperidine-1-sulfonyl)benzene-1-sulfonamide
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Overview
Description
Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe methoxy group is then introduced through methylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and methylation processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic by-products within the cell .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, 4-methoxy-
- Benzenesulfonamide, 4-chloro-
Uniqueness
Compared to these similar compounds, Benzenesulfonamide, 4-[(4-methoxy-1-piperidinyl)sulfonyl]- exhibits unique properties due to the presence of the piperidine ring and methoxy group. These structural features enhance its ability to interact with specific molecular targets, making it a more potent inhibitor of certain enzymes, such as carbonic anhydrase IX .
Properties
CAS No. |
55619-33-5 |
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Molecular Formula |
C12H18N2O5S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O5S2/c1-19-10-6-8-14(9-7-10)21(17,18)12-4-2-11(3-5-12)20(13,15)16/h2-5,10H,6-9H2,1H3,(H2,13,15,16) |
InChI Key |
OCCURTREPBFBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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